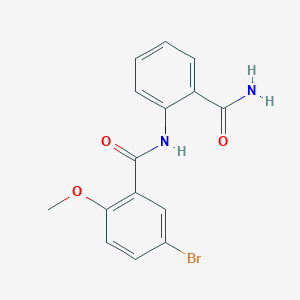![molecular formula C12H16N2O2S B244965 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244965.png)
2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known for their ability to modulate the immune system and reduce inflammation. In
Mechanism of Action
2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exerts its therapeutic effects by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. Specifically, this compound inhibits JAK3 and to a lesser extent JAK1, which are involved in the signaling pathways of interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can prevent the activation of T cells and B cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been shown to have significant biochemical and physiological effects, particularly in the immune system. This compound can reduce the production of pro-inflammatory cytokines, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, by inhibiting JAK3 activity. This leads to a reduction in the activation of T cells and B cells, which are involved in the pathogenesis of various inflammatory and autoimmune diseases. Additionally, 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can reduce the number of circulating lymphocytes, which further reduces the immune response.
Advantages and Limitations for Lab Experiments
2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several advantages for lab experiments, particularly in the study of autoimmune and inflammatory diseases. This compound has a high degree of selectivity for JAK3, which reduces the risk of off-target effects. Additionally, 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has a long half-life, which allows for less frequent dosing in animal studies. However, the limitations of 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide include its poor solubility and bioavailability, which can limit its effectiveness in vivo. Additionally, this compound has been shown to have immunosuppressive effects, which can increase the risk of infections.
Future Directions
There are several future directions for research on 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. One area of research is the development of more potent and selective JAK inhibitors that can overcome the limitations of 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. Additionally, further studies are needed to elucidate the long-term safety and efficacy of 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in the treatment of autoimmune and inflammatory diseases. Finally, the potential use of 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in combination with other immunomodulatory agents, such as biologic therapies, should be explored.
Synthesis Methods
2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 4-chloro-5-methylthiophene-2-carboxylic acid with isobutylamine to form 4-chloro-5-methylthiophene-2-carboxamide. This intermediate is then reacted with acetic anhydride to form 2-acetylamino-5-chloro-6-methylthiophene-3-carboxamide. The final step involves the reaction of this intermediate with isobutyryl chloride to form 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide.
Scientific Research Applications
2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has been shown to inhibit the activity of JAK enzymes, which play a crucial role in the signaling pathways involved in immune cell activation and inflammation. By inhibiting JAK activity, 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, leading to a reduction in inflammation.
properties
Molecular Formula |
C12H16N2O2S |
|---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
2-(2-methylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2S/c1-6(2)11(16)14-12-9(10(13)15)7-4-3-5-8(7)17-12/h6H,3-5H2,1-2H3,(H2,13,15)(H,14,16) |
InChI Key |
UIJBISXMIOPDQD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)N |
Canonical SMILES |
CC(C)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244887.png)
![N-[(2-carbamoylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B244888.png)
![3-ethoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244890.png)
![3,4-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244891.png)
![N-[3-(pentanoylamino)phenyl]-2-naphthamide](/img/structure/B244892.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide](/img/structure/B244894.png)
![N-(3-{[(4-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244897.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244898.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B244899.png)
![2-[(3-Propoxybenzoyl)amino]benzamide](/img/structure/B244900.png)
![4-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B244902.png)

